
3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)” is a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one . It is a complex organic compound that can be synthesized through various reactions .
Synthesis Analysis
The synthesis of this compound can be achieved through the Biginelli reactions of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . The reaction conditions, such as the use of conventional thermal heating or microwave activation, can affect the products . The reaction yields previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones), or hybrid compounds .Chemical Reactions Analysis
The compound can undergo various chemical reactions, including the Biginelli reaction . The reaction involves the interaction of a ketone enolate and an aldehyde, yielding a β-hydroxycarbonyl derivative . The substituent in the aldehyde component affects the conversion and selectivity in the reaction .Applications De Recherche Scientifique
Metal Complexes and Coordination Polymers
Synthesis and Structural Diversity in Metal Coordination :The synthesis and crystal structures of silver(I) and copper(II) complexes involving semi-rigid bipyrazolyl ligands have been explored, showcasing their potential in forming diverse molecular architectures. These complexes exhibit different geometrical shapes and dimensionalities, which could imply the utility of similar compounds in constructing novel coordination polymers with unique properties (Wang et al., 2011).
Advanced Material Applications
Electrochromic Materials :Research into donor-acceptor polymeric electrochromic materials employing specific pyrazine units has demonstrated the synthesis of novel monomers and corresponding polymers. These materials exhibit promising electrochromic properties, including high coloration efficiency and fast response times, suggesting potential applications in NIR electrochromic devices (Zhao et al., 2014).
Catalytic and Synthetic Chemistry
Catalytic Activity of Metal-Organic Frameworks :Newly synthesized metal-organic frameworks (MOFs) incorporating Ph3SnCl, K[Cu(CN)2], and various nitrogen donor ligands have shown strong fluorescence and catalytic activity in the degradation of azo-dyes. This suggests potential applications of similar compounds in catalysis and environmental remediation (Etaiw et al., 2011).
Antioxidant Activity
Synthesis and Antioxidant Activity :The synthesis and evaluation of antioxidant activities of various arylmethanesulfonylpyrroles and pyrazoles have been conducted. Compounds displaying significant radical scavenging activities highlight the potential of similar molecular frameworks in developing antioxidant agents (Lavanya et al., 2014).
Green Chemistry Applications
Efficient Synthesis in Ionic Liquid :A green and efficient synthesis method for 2,2'-(arylmethylene)bis(3-hydroxy-6-methyl-4H-pyran-4-ones) has been developed using an ionic liquid, showcasing a novel approach to synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Ren & Song, 2017).
Electrocatalysis
Electrocatalytic Cascade Reactions :The electrosynthesis of functionalized 3-acetoacetylcoumarins and 3,3'-(arylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-ones) via a novel electrocatalytic cascade reaction demonstrates an environmentally friendly route to complex organic molecules, potentially impacting synthetic organic chemistry and electrocatalysis (Elinson et al., 2018).
Propriétés
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-propan-2-ylphenyl)methyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-11(2)14-5-7-15(8-6-14)18(19-16(23)9-12(3)27-21(19)25)20-17(24)10-13(4)28-22(20)26/h5-11,18,23-24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTXTUKNRSBLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C2=CC=C(C=C2)C(C)C)C3=C(C=C(OC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

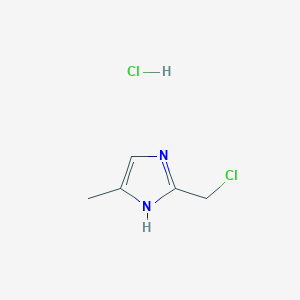
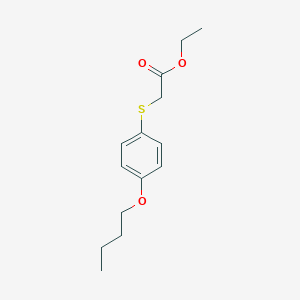
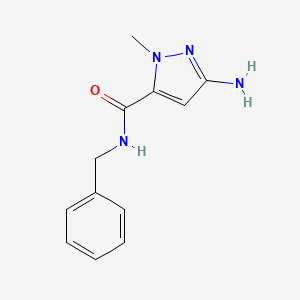
![8-(sec-butyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849624.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)
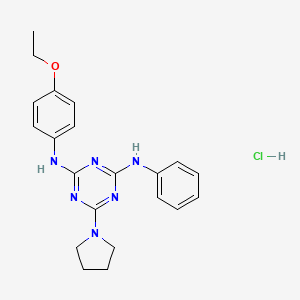
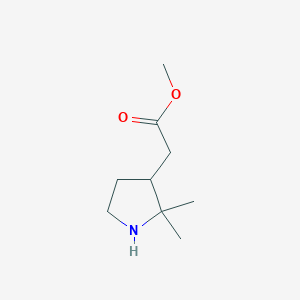
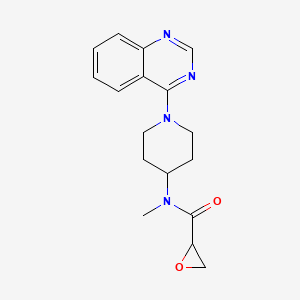
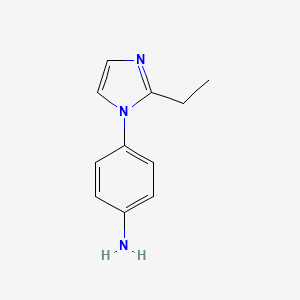
![7-hydroxy-N-(4-methoxyphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2849633.png)
![Methyl 4-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B2849634.png)

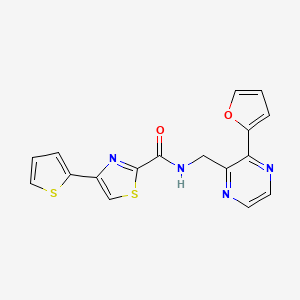
![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2849641.png)